Pent-3-enylamine
Description
Structural Classification and Nomenclature within Unsaturated Amines
Pent-3-enylamine, as its name suggests, is a five-carbon chain containing both an amine (-NH2) group and a carbon-carbon double bond. doubtnut.com Based on the IUPAC nomenclature, the "pent-" prefix indicates a five-carbon backbone. The "-3-en-" specifies that a double bond is located between the third and fourth carbon atoms, while the "-amine" suffix denotes the presence of a primary amine group. The position of the amine group can vary, leading to different isomers. For instance, in pent-3-en-1-amine, the amine group is at the first carbon position. nih.govsigmaaldrich.com The double bond can also exist as either the (E) or (Z) stereoisomer, adding to the structural diversity of its derivatives. wikipedia.org
This compound belongs to the broader class of unsaturated amines, which are organic molecules containing at least one carbon-carbon double or triple bond and an amino group. These compounds are of significant interest due to the dual reactivity offered by the nucleophilic amine and the reactive π-system of the alkene. organic-chemistry.orgresearchgate.net
Table 1: Structural and Chemical Identity of this compound
| Property | Value |
| IUPAC Name | (3E)-pent-3-en-1-amine |
| Synonyms | (E)-pent-3-en-1-amine, 1-Amino-pent-3-ene |
| Molecular Formula | C5H11N |
| Molecular Weight | 85.15 g/mol |
| CAS Number | 1306615-57-5 (hydrochloride salt) nih.gov |
| Canonical SMILES | C/C=C/CCN |
Research Significance of Unsaturated Amines in Contemporary Organic Synthesis
Unsaturated amines, including this compound, are highly valuable building blocks in modern organic synthesis. bohrium.comrsc.org Their importance stems from their ability to participate in a wide array of chemical transformations, enabling the efficient construction of complex molecular architectures.
Key areas of research significance include:
Synthesis of Nitrogen-Containing Heterocycles: Unsaturated amines are crucial precursors for the synthesis of five- and six-membered nitrogen-containing rings like pyrrolidines and piperidines. rsc.orgwordpress.com These structural motifs are prevalent in a vast number of natural products, pharmaceuticals, and agrochemicals. bohrium.comwordpress.com Palladium-catalyzed carboamination reactions of pent-4-enylamine derivatives, for example, have been extensively studied for the stereoselective synthesis of substituted pyrrolidines. nih.govacs.orgacs.org
Aza-Michael Additions: The amine group can act as a nucleophile in aza-Michael additions to α,β-unsaturated carbonyl compounds, a fundamental reaction for forming carbon-nitrogen bonds. organic-chemistry.org This reaction is instrumental in preparing β-amino compounds, which are important intermediates in pharmaceutical synthesis. organic-chemistry.org
Cycloaddition Reactions: The double bond in unsaturated amines can participate in various cycloaddition reactions. For instance, α,β-unsaturated imines, which can be formed from the condensation of α,β-unsaturated aldehydes and primary amines, are versatile intermediates in the synthesis of nitrogen-containing heterocycles through cycloaddition pathways. researchgate.net
Catalysis: Chiral amines are employed as organocatalysts in a variety of asymmetric transformations, highlighting the importance of the amine functionality in modern synthetic strategies. bohrium.com Straight-chain ω-amino-α,β-unsaturated carbonyl compounds are recognized as versatile synthons in organocatalytic reactions. rsc.org
The reactivity of unsaturated amines can be finely tuned by the choice of protecting groups on the nitrogen atom and the substitution pattern around the double bond. This allows chemists to control the outcome of reactions and access a diverse range of molecular structures. Research continues to explore new catalytic systems and reaction conditions to expand the synthetic utility of this important class of compounds. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C5H11N |
|---|---|
Molecular Weight |
85.15 g/mol |
IUPAC Name |
(E)-pent-3-en-1-amine |
InChI |
InChI=1S/C5H11N/c1-2-3-4-5-6/h2-3H,4-6H2,1H3/b3-2+ |
InChI Key |
VWJYDONMXDIHNY-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CCN |
Canonical SMILES |
CC=CCCN |
Origin of Product |
United States |
Synthetic Routes and Methodologies for Pent 3 Enylamine and Its Derivatives
Access to Pent-3-enylamine and Positional Isomers
The synthesis of this compound and its positional isomers, such as pent-4-enylamine, involves the strategic introduction of an amino group and a carbon-carbon double bond within a five-carbon chain. Various methodologies have been developed to achieve this, often relying on well-established reactions in organic synthesis.
Strategies for Alkene and Amine Moiety Installation
The installation of the alkene and amine functionalities can be achieved through several synthetic routes. One common approach involves the modification of a precursor molecule that already contains one of the desired functional groups. For instance, starting from a pentenoic acid, a four-step sequence can be employed to yield the corresponding pentenylamine. umich.edu This typically involves conversion of the carboxylic acid to an acyl azide, followed by a Curtius rearrangement to form an isocyanate, which is then hydrolyzed to the amine.
Another strategy is the reductive amination of a corresponding unsaturated aldehyde or ketone. This method is one of the most common for synthesizing aliphatic amines. acs.org Alternatively, the alkylation of an amine with a suitable alkenyl halide provides a direct route to the target molecule. acs.org
Transition metal-catalyzed reactions have also emerged as powerful tools for the synthesis of homoallylic amines. researchgate.net For example, the palladium-catalyzed hydroamination of dienes or the coupling of allylic alcohols with imines can provide access to these structures. acs.orgnih.gov The direct oxidative coupling of alkenes and aliphatic amines represents an atom-economical approach, though it can be challenging due to potential side reactions. researchgate.net Electrochemical methods have shown promise in overcoming some of these challenges by enabling the coupling of unactivated alkenes with secondary amines to form allylic amines. researchgate.net
A nickel-catalyzed three-component 1,2-carboamination of alkenyl amines has been developed for the synthesis of differentially substituted diamines. This method is notable for its use of free primary and secondary amines without the need for a directing group. nsf.gov
| Starting Material | Reagents and Conditions | Product | Reference |
| 4-Pentenoic acid | 1. (COCl)₂, CH₂Cl₂, rt; 2. NaN₃, acetone/H₂O, 0 °C; 3. Toluene, reflux; 4. HCl, reflux | Pent-4-enylamine | umich.edu |
| 2,2-Disubstituted nitrile | 1. LDA, THF, -78 °C; 2. Allyl bromide; 3. LAH, ether; 4. Boc₂O | 2,2-Disubstituted N-Boc-pent-4-enylamine | umich.edu |
| Alkenyl amine, Aryl/alkenylboronic ester, N-O electrophile | Ni(cod)₂, LiOt-Bu, t-AmOH, 23 °C | Differentially substituted 1,3- or 1,4-diamine | nsf.gov |
| Secondary amine, Unactivated alkene | Electrochemical oxidation with thianthrene | Allylic amine | researchgate.net |
| Imine, Allylic alcohol | Ti-mediated reductive cross-coupling | Homoallylic amine | nih.gov |
Stereochemical Control in Precursor Synthesis
Achieving stereocontrol in the synthesis of this compound precursors is crucial for the preparation of enantiomerically pure target molecules. One effective strategy is the use of chiral auxiliaries. For example, chiral imidazolidinones have been used to direct the stereoselective alkylation of glycine (B1666218) derivatives, which can then be converted to chiral amino acids and subsequently to the desired amines.
Asymmetric metal catalysis is another powerful approach. For instance, the enantioselective synthesis of (2S)-2-(3-(5-methylindolyl)methyl)pent-4-enylamine, a key intermediate for a Grb2 SH2 domain-binding macrocycle, highlights the application of stereocontrolled synthesis. nih.gov
The reductive cross-coupling of allylic alcohols with imines, mediated by titanium, allows for the transfer of stereochemical information from a chiral allylic alcohol to the resulting homoallylic amine with high fidelity. nih.gov This method provides excellent control over the anti or syn relative stereochemistry at the allylic and homoallylic positions. nih.gov
Synthesis of Substituted this compound Derivatives
The synthesis of substituted this compound derivatives often requires sophisticated methods to control the stereochemistry of newly formed chiral centers. Chiral auxiliaries and ligand-controlled asymmetric catalysis are the cornerstones of these strategies.
Chiral Auxiliaries and Ligand-Controlled Approaches
Chiral auxiliaries, such as those derived from (R)-phenylglycinol or (S,S)-pseudoephedrine, can be temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. whiterose.ac.uk After the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product.
Ligand-controlled asymmetric catalysis offers a more atom-economical approach. In this strategy, a small amount of a chiral ligand is used to modify a metal catalyst, which then promotes the formation of one enantiomer of the product over the other. For example, palladium catalysts bearing chiral ligands like BINAP have been used in the hydroamination of vinyl arenes to produce chiral amines with good enantioselectivity. acs.org The choice of the chiral ligand can be crucial in determining the configuration of the product. google.com
Palladium-catalyzed carboamination reactions of N-protected pent-4-enylamines with aryl or alkenyl halides, using chiral ligands, can generate substituted pyrrolidines with the creation of up to two stereocenters. nih.gov Early studies using (S)-Quinap as a chiral ligand in the reaction of N-Boc-pent-4-enylamine with 2-bromonaphthalene (B93597) showed the feasibility of achieving asymmetric induction, albeit with low enantiomeric excess initially. umich.edu
| Reaction Type | Catalyst/Ligand | Substrates | Product Stereochemistry | Reference |
| Asymmetric Hydroamination | Pd(OTf)₂ / BINAP | Vinyl arene, Aniline | Up to 81% ee | acs.org |
| Asymmetric Carboamination | Pd₂(dba)₃ / (S)-Quinap | N-Boc-pent-4-enylamine, 2-Bromonaphthalene | 10% ee | umich.edu |
Diastereoselective Control in Derivative Formation
Diastereoselective reactions are critical for synthesizing derivatives of this compound with multiple stereocenters. The relative stereochemistry between existing and newly formed chiral centers can often be controlled by the inherent steric and electronic properties of the substrate and reagents.
Palladium-catalyzed carboamination reactions of substituted N-protected pent-4-enylamines have demonstrated excellent diastereoselectivity. nih.gov For instance, substrates substituted at the allylic position are converted to trans-2,3-disubstituted pyrrolidines with high diastereomeric ratios. nih.gov Similarly, substrates with substituents adjacent to the nitrogen atom yield cis-2,5-disubstituted pyrrolidines with excellent diastereoselectivity. nih.gov The synthesis of preussin, a natural product, has been achieved with high diastereoselectivity using this methodology. nih.govacs.org
The reductive cross-coupling of imines with allylic alcohols can also exhibit high levels of simple diastereoselection, often favoring the formation of anti-homoallylic amines. nih.gov Furthermore, double asymmetric coupling, where both the imine and the allylic alcohol are chiral, provides a powerful means to control the stereochemical outcome. nih.gov
A double Reformatsky reaction of silyl (B83357) glyoxylates with ketones has been shown to establish three contiguous stereocenters with remarkable diastereoselectivity, leading to densely functionalized γ-butyrolactones which can be precursors to substituted amine derivatives. nih.gov
| Substrate | Reaction | Product | Diastereomeric Ratio (d.r.) | Reference |
| Allylic substituted N-protected pent-4-enylamine | Pd-catalyzed carboamination | trans-2,3-Disubstituted pyrrolidine (B122466) | 12:1 to 15:1 | nih.gov |
| N-adjacent substituted N-protected pent-4-enylamine | Pd-catalyzed carboamination | cis-2,5-Disubstituted pyrrolidine | >20:1 | nih.gov |
| Imine and Allylic Alcohol | Ti-mediated reductive cross-coupling | anti-Homoallylic amine | ≥20:1 | nih.gov |
Advanced Reactivity Profiles and Mechanistic Investigations of Pent 3 Enylamine
Transition-Metal Catalyzed Transformations of Pent-3-enylamine and Related Alkenylamines
Transition-metal catalysis provides powerful tools for the synthesis of complex nitrogen-containing heterocycles from simple acyclic precursors like this compound and its derivatives. These methods facilitate the construction of multiple chemical bonds in a single operation, often with high levels of chemo-, regio-, and stereoselectivity. Among the various metals employed, palladium has proven to be exceptionally versatile in catalyzing a range of transformations involving alkenylamines.
Palladium catalysts are at the forefront of synthetic methodology for constructing nitrogenous heterocycles. Their ability to mediate the coupling of diverse reaction partners under mild conditions has led to the development of numerous innovative strategies. Specifically, palladium-catalyzed reactions of alkenylamines, such as pent-4-enylamine derivatives, have become a cornerstone for the synthesis of five-membered rings like pyrrolidines. nih.gov These reactions typically involve the difunctionalization of the alkene, where a C-N bond and a C-C bond are formed in a single cascade process. nih.gov
The intramolecular carboamination of alkenylamines catalyzed by palladium is a robust strategy for the synthesis of polycyclic and substituted heterocyclic scaffolds. nih.govnih.gov This transformation involves the cross-coupling of an aryl or alkenyl halide with an amine that has a pendant alkene. nih.gov The process results in the formation of a new ring, a carbon-nitrogen bond, and a carbon-carbon bond, with the potential to create up to two new stereocenters. nih.gov This methodology has been effectively applied to the synthesis of medicinally relevant nitrogen heterocycles, including benzo-fused tropane (B1204802) derivatives and tetrahydroindoloisoquinolines. nih.govacs.org The mechanism is believed to proceed through oxidative addition of the halide to a Pd(0) complex, followed by coordination and insertion of the alkene into the palladium-nitrogen bond (aminopalladation) and subsequent reductive elimination to yield the final product. nih.govacs.org
####### 3.1.1.1.1. Formation of Substituted Pyrrolidines
Palladium-catalyzed carboamination reactions of N-substituted γ-aminoalkenes, particularly N-protected pent-4-enylamine derivatives, serve as a powerful method for synthesizing substituted pyrrolidines. acs.org These reactions couple the aminoalkene with aryl or alkenyl halides, simultaneously constructing the pyrrolidine (B122466) ring and installing substituents. acs.org The use of a weak base such as cesium carbonate (Cs₂CO₃) has been shown to significantly broaden the reaction's tolerance for various functional groups, including esters, nitro groups, and enolizable ketones. acs.orgnih.gov This method allows for the creation of diverse pyrrolidine analogues from a single common precursor, which is highly valuable in medicinal chemistry. acs.orgnih.gov The reaction can be scaled up, demonstrating its practicability for producing significant quantities of substituted pyrrolidines. rsc.org
| Entry | N-Protected Pent-4-enylamine | Aryl Bromide | Yield (%) | Diastereomeric Ratio (dr) | Ref |
| 1 | N-Boc-pent-4-enylamine | 4-Bromo-tert-butylbenzene | 76 | - | nih.gov |
| 2 | N-Acetyl-pent-4-enylamine | 4-Bromo-tert-butylbenzene | 75 | - | nih.gov |
| 3 | N-Boc-1-phenylpent-4-enylamine | Bromobenzene | 82 | >20:1 (cis) | acs.org |
| 4 | N-Boc-3-methylpent-4-enylamine | Bromobenzene | 82 | >20:1 (trans) | acs.org |
| 5 | N-Boc-pent-4-enylamine | 2-Bromonaphthalene (B93597) | 69 (88% ee) | - | nih.gov |
####### 3.1.1.1.2. Synthesis of Imidazolidinones via N-Protected Pent-4-enylamine Substrates
While direct carboamination of pentenylamines leads to pyrrolidines, related palladium-catalyzed cyclizations of substrates containing a urea (B33335) moiety with a pendant alkene can produce imidazolidinones. nih.gov These heterocycles are prevalent in bioactive compounds and can act as versatile synthetic intermediates. nih.gov A notable method involves the aza-Heck cyclization of N-phenoxy ureas containing an alkene tether. nih.gov This process allows for the synthesis of imidazolidinones that bear a free N-H group, a feature not easily accessible through other transition-metal-catalyzed routes like Wacker-type cyclizations or traditional carboaminations, which typically require N-protection. nih.gov The reaction demonstrates broad functional group tolerance and can be applied to complex molecular frameworks. nih.gov By modifying the reaction conditions, such as through the addition of tetrabutylammonium (B224687) iodide (Bu₄NI), the same starting materials can be used to access related dihydroimidazolones. nih.gov
####### 3.1.1.1.3. Influence of N-Protecting Groups and Alkene Substitution Patterns on Reaction Scope
The nature of the nitrogen-protecting group and the substitution pattern on the alkene chain have a profound impact on the outcome of palladium-catalyzed carboamination reactions. nih.govacs.org The nucleophilicity of the nitrogen atom is a critical factor; substrates with electron-rich N-protecting groups such as Boc (tert-butoxycarbonyl), Cbz (carboxybenzyl), or acetyl readily undergo the desired carboamination. nih.gov In contrast, highly electron-withdrawing protecting groups like tosyl (Ts) or trifluoroacetyl can suppress the nucleophilicity of the nitrogen atom, leading to a competing Heck arylation pathway instead of cyclization. nih.gov
However, modified reaction conditions have been developed to facilitate the carboamination of these less nucleophilic substrates. nih.govumich.edu For instance, the coupling of N-tosyl pent-4-enylamine derivatives with aryl triflates, using a specific palladium catalyst and base combination, successfully yields substituted pyrrolidines. nih.govumich.edu Interestingly, the mechanism for these electron-poor substrates is proposed to involve an anti-aminopalladation step, which is distinct from the syn-aminopalladation observed with more electron-rich N-Boc protected amines. nih.govumich.edu
Alkene substitution also governs the reaction's feasibility and stereochemical course. acs.orgnih.gov While reactions under strongly basic conditions (e.g., using NaOtBu) are often limited in scope, the use of milder conditions with Cs₂CO₃ allows for the successful cyclization of a wider range of substituted alkenylamines. acs.orgnih.gov For example, N-protected pent-4-enylamines with substituents at the C1 or C3 positions cyclize with excellent diastereoselectivity. acs.org Similarly, substrates with substituents at the C4 position, which are poor substrates under strong basic conditions, react efficiently under milder protocols to give 2,2-disubstituted pyrrolidines. nih.gov
| Entry | Substrate | Aryl Partner | Base | Yield (%) | Diastereomeric Ratio (dr) | Ref |
| 1 | N-Tosyl-pent-4-enylamine | Phenyl triflate | LiOtBu | 73 | - | umich.edu |
| 2 | N-Tosyl-3-methylpent-4-enylamine | Phenyl triflate | LiOtBu | 70 | 1.1:1 | umich.edu |
| 3 | N-Tosyl-1-phenylpent-4-enylamine | Phenyl triflate | LiOtBu | 74 | 2.0:1 | umich.edu |
| 4 | N-Trifluoroacetyl-pent-4-enylamine | Phenyl triflate | LiOtBu | 55 | - | umich.edu |
| 5 | N-Boc-4-methylpent-4-enylamine | 4-Bromonitrobenzene | Cs₂CO₃ | 80 | - | nih.gov |
####### 3.1.1.1.4. Stereochemical Outcomes and Diastereoselectivity in Cyclization
The stereochemistry of the products formed in palladium-catalyzed carboamination is highly dependent on the substrate structure and the reaction mechanism. nih.govacs.org In the cyclization of N-protected pent-4-enylamines with electron-rich protecting groups (like N-Boc), the reaction proceeds through a syn-aminopalladation mechanism. nih.gov This involves the suprafacial addition of the nitrogen nucleophile and the aryl group across the double bond. acs.org The diastereoselectivity is controlled by minimizing steric interactions in the transition state. umich.edu
For example, the cyclization of substrates with a substituent at the C1 position (adjacent to the nitrogen) leads predominantly to cis-2,5-disubstituted pyrrolidines. acs.orgumich.edu This outcome is attributed to a transition state that avoids A(1,3) strain between the C1 substituent and the N-protecting group. umich.edu Conversely, substrates bearing a substituent at the C3 (allylic) position yield trans-2,3-disubstituted pyrrolidines, as the transition state favors a pseudo-equatorial orientation of the C3 substituent to minimize steric strain. acs.orgumich.edu
In contrast, reactions involving substrates with highly electron-withdrawing N-protecting groups, such as N-tosyl, proceed through an anti-aminopalladation pathway. nih.govumich.edu This mechanistic divergence leads to different stereochemical outcomes and generally lower diastereoselectivities compared to their N-Boc counterparts. nih.govumich.edu This difference in mechanism is initiated by the coordination of the palladium(II) complex to the alkene before the nucleophilic attack by the nitrogen atom, whereas in the syn pathway, the nitrogen first displaces the halide on the palladium center. nih.gov
Palladium-Catalyzed Reactions
Intramolecular Carboamination for Polycyclic Heterocycle Synthesis
Mechanistic Pathways of Pd-Catalyzed Carboamination (e.g., Syn-aminopalladation, Reductive Elimination)
Palladium-catalyzed carboamination reactions of pent-4-enylamine derivatives are a powerful method for constructing N-protected pyrrolidines, forming a ring, a C-N bond, and a C-C bond in a single transformation. nih.gov The mechanistic pathway of these reactions is highly dependent on the nature of the nitrogen-protecting group. nih.govumich.edu
For substrates with electron-rich nitrogen nucleophiles, such as those bearing N-aryl, N-acetyl, N-Boc, or N-Cbz groups, the reaction is believed to proceed through a syn-aminopalladation pathway. nih.gov The catalytic cycle begins with the oxidative addition of an aryl or alkenyl halide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by coordination of the nitrogen nucleophile to the palladium center. The key C-N bond-forming step is the syn-migratory insertion of the pendant alkene into the Pd-N bond, which creates a new alkylpalladium(II) species. nih.govcapes.gov.br Subsequent C-C bond-forming reductive elimination yields the final pyrrolidine product and regenerates the Pd(0) catalyst. nih.govacs.org
However, when the nitrogen atom is protected with a highly electron-withdrawing group, such as N-tosyl or N-trifluoroacetyl, the nucleophilicity of the nitrogen is significantly reduced. nih.gov This disfavors the syn-aminopalladation pathway, and under typical reaction conditions, a competing Heck-type arylation of the alkene often becomes the dominant reaction. nih.govumich.edu To overcome this, modified reaction conditions using aryl triflates as coupling partners in a polar solvent like trifluorotoluene (PhCF3) have been developed. nih.gov
Under these modified conditions, the reaction is proposed to proceed via an anti-aminopalladation mechanism. nih.govumich.edu The catalytic cycle still initiates with the oxidative addition of the aryl triflate to Pd(0). However, the subsequent C-N bond formation occurs through an outer-sphere nucleophilic attack of the nitrogen on the palladium-coordinated alkene (anti-aminopalladation). umich.eduacs.org This is followed by reductive elimination to afford the carboamination product. umich.edu This change in mechanism from syn to anti allows for the successful carboamination of less nucleophilic pent-4-enylamine derivatives. nih.govumich.edu
Table 1: Mechanistic Divergence in Pd-Catalyzed Carboamination of Pent-4-enylamine Derivatives
| Nitrogen Protecting Group | Proposed Mechanism | Key C-N Bond Forming Step | Typical Coupling Partner |
| N-Boc, N-Aryl, N-Acetyl | syn-Aminopalladation | Migratory insertion of alkene into Pd-N bond | Aryl Bromides |
| N-Tosyl, N-Trifluoroacetyl | anti-Aminopalladation | Outer-sphere nucleophilic attack of nitrogen on alkene | Aryl Triflates |
C-H Functionalization Strategies
C-H Alkynylation of Electronically Unbiased Olefins using Picolinamide (B142947) Directing Groups
The direct C-H functionalization of unactivated alkenes represents a highly atom-economical approach to complex molecule synthesis. The use of a picolinamide directing group has proven to be a powerful strategy for the palladium-catalyzed C-H alkynylation of electronically unbiased olefins, including those found in but-3-enylamine and pent-4-enylamine derivatives. researchgate.netnih.govresearchgate.net This methodology allows for the regioselective and stereospecific introduction of an alkyne group at a C(sp2)-H bond of the alkene. nih.gov
The reaction typically employs a palladium catalyst, such as Pd(OAc)2, and an iodo- or bromoalkyne as the coupling partner. nih.govscispace.com The picolinamide group acts as a bidentate ligand, coordinating to the palladium center and directing the C-H activation to a specific position on the alkene, often leading to the formation of a five- or six-membered palladacycle intermediate. researchgate.netnih.govmdpi.com This directed C-H activation is often the turnover-limiting step. acs.org Subsequent reaction with the alkynyl halide, proposed to proceed through either a migratory insertion or a Pd(II)/Pd(IV) redox cycle, leads to the formation of the C-C bond and the alkynylated product. nsf.govacs.org
This strategy has been successfully applied to a range of substrates, including those with various substituents on the olefin and the alkyne. nih.gov The picolinamide directing group is versatile, not only enabling the C-H functionalization but also being readily removable under reductive conditions to yield the free amine. scispace.commdpi.com This approach provides a modular and efficient route to highly functionalized enynes and has been showcased in the late-stage modification of complex molecules. researchgate.net
Table 2: Key Features of Picolinamide-Directed C-H Alkynylation
| Feature | Description |
| Directing Group | Picolinamide |
| Catalyst | Palladium(II) salts (e.g., Pd(OAc)2) |
| Coupling Partner | Iodo- or Bromoalkynes |
| Key Intermediate | 5- or 6-membered exo-palladacycle |
| Selectivity | High regioselectivity and stereospecificity |
| Substrate Scope | Tolerates a wide range of substituents |
| Directing Group Removal | Reductive conditions (e.g., Zn/HCl) |
Aminocyclopropanation Reactions with Iodopent-4-enylamine Derivatives
Palladium-catalyzed aminocyclopropanation reactions provide a unique method for the synthesis of pyrrolidines fused to a cyclopropane (B1198618) ring. nih.govbeilstein-journals.org This transformation involves the reaction of an N-substituted 5-iodopent-4-enylamine derivative with a strained alkene, such as norbornene. nih.govbeilstein-journals.orgresearchgate.net
The reaction mechanism is believed to commence with the oxidative addition of the alkenyl iodide to a Pd(0) catalyst. nih.gov This is followed by migratory insertion of the strained alkene into the resulting Pd-C bond. The key ring-closing step is an intramolecular aminopalladation, where the nitrogen atom attacks the palladium center, forming a five-membered pyrrolidine ring. Finally, reductive elimination from the resulting palladacycle furnishes the aminocyclopropanated product and regenerates the Pd(0) catalyst.
The reaction is effective for a range of N-substituents on the iodopent-4-enylamine derivative; however, sterically bulky groups, such as an N-adamantyl group, can lead to lower yields due to the formation of vinylcyclopropane (B126155) byproducts. nih.govbeilstein-journals.orgresearchgate.net Other strained bicyclic alkenes can also be employed in this reaction. beilstein-journals.orgresearchgate.net
Hydroamination and Hydroaminoalkylation Reactions
Hydroamination, the addition of an N-H bond across a carbon-carbon double or triple bond, is a highly atom-economical method for the synthesis of amines. portico.org
Scandium-Catalyzed Intramolecular Hydroamination of Aminoalkenes
Cationic scandium complexes have emerged as highly active catalysts for the intramolecular hydroamination of aminoalkenes, such as 2,2-diphenyl-4-pentenylamine. uleth.camdpi.com The catalytic activity is influenced by the ligand environment around the scandium center, with more accessible metal centers leading to higher efficiency. uleth.ca
The proposed catalytic cycle begins with the protonolysis of a scandium-alkyl or scandium-amido bond by the aminoalkene substrate, generating a cationic scandium-amido species. uleth.ca This highly electrophilic metal center then coordinates the pendant alkene. The key step is the insertion of the alkene into the Sc-N bond, which is believed to be the turnover-limiting step. acs.org This insertion likely proceeds through a four-membered, "chair-like" transition state. uleth.ca The resulting scandium-alkyl intermediate then undergoes protonolysis by another molecule of the substrate, releasing the cyclized amine product and regenerating the active catalytic species. uleth.caacs.org
Table 3: Scandium Catalysts in Intramolecular Hydroamination of 2,2-diphenyl-4-pentenylamine
| Catalyst Precursor | Temperature (°C) | Time (h) | Conversion (%) |
| bis(salicylaldiminato)scandium alkyl (1a) | 65 | 18 | >90 |
| bis(salicylaldiminato)scandium alkyl (1b) | 65 | 2 | >95 |
| β-diketiminato scandium bis(alkyl) (2a) | 25 | 135 | >80 |
| β-diketiminato scandium bis(alkyl) (2b) | 25 | 2 | >95 |
| Data sourced from a study on scandium-catalyzed intramolecular hydroamination. uleth.ca |
Copper-Catalyzed Intermolecular Asymmetric Hydroamination
Copper hydride (CuH) catalysis has enabled the development of highly enantio- and regioselective intermolecular hydroamination reactions of alkenes. nih.gov This method utilizes a chiral copper catalyst, a silane (B1218182) as a hydride source, and an electrophilic amine source, such as a hydroxylamine (B1172632) ester. portico.orgnih.gov
The proposed mechanism involves the insertion of an alkene into a chiral ligand-bound CuH species, forming a chiral alkyl-copper intermediate. nih.gov This step dictates the regioselectivity of the reaction. For styrenes, the insertion occurs to place the copper at the benzylic position (Markovnikov selectivity), while for terminal aliphatic alkenes, the copper adds to the terminal carbon (anti-Markovnikov selectivity). nih.govnih.gov The enantioselectivity is established during this hydrocupration step. The subsequent step is the oxidative addition of the electrophilic amine source to the alkyl-copper intermediate, followed by reductive elimination to form the C-N bond and release the chiral amine product. nih.gov This strategy has been shown to be effective for a wide variety of substituted styrenes and terminal aliphatic alkenes, providing access to both α-branched and linear amines with high enantiomeric excess. nih.gov
Iron-Catalyzed Hydroamination Utilizing Nitroarenes as Amine Sources
The direct synthesis of amines from alkenes represents a highly atom-economical approach. A notable development in this area is the iron-catalyzed hydroamination of olefins using nitroarenes as the nitrogen source. This transformation provides a powerful method for forging C–N bonds from readily available starting materials. researchgate.netacs.org The reaction is typically catalyzed by an iron salt, such as iron(III) acetylacetonate (B107027) [Fe(acac)₃] or other Fe(III) amine-bis(phenolate) complexes, and utilizes a silane, like phenylsilane (B129415) (PhSiH₃) or triethoxysilane, as the terminal reductant. d-nb.infosemanticscholar.org
The proposed mechanism for this transformation is intricate and requires careful balancing of reactivity to prevent over-reduction of the nitro group to an aniline. acs.org The process is believed to initiate with the reduction of the iron precatalyst by the silane to generate a transient iron-hydride (Fe-H) species. d-nb.info This Fe-H intermediate can then participate in two competing pathways. In the productive hydroamination cycle, the Fe-H species performs a Hydrogen Atom Transfer (HAT) to the alkene, generating an alkyl radical. Concurrently, the nitroarene is partially reduced to a nitrosoarene intermediate. The key C–N bond-forming step involves the trapping of the alkyl radical by the in-situ generated nitrosoarene. acs.orgd-nb.info The resulting hydroxylamine derivative is subsequently reduced to the final amine product, often requiring a final workup step with reagents like zinc and HCl. researchgate.net
A significant challenge in this catalysis is managing the reactivity of the nitroso intermediate, which is a highly efficient C-radical trapping reagent. d-nb.info The conditions must be tuned to ensure its immediate engagement in the desired reaction before it is fully reduced, which would lead to undesired side products. d-nb.info While this methodology has been demonstrated for a range of olefins, its application to internal alkenes like this compound remains a challenging area, with intermolecular hydroamination from nitro compounds mediated by iron being a less developed transformation. acs.org The high activity of earth-abundant iron catalysts, however, offers a promising avenue for the efficient formal hydroamination of olefins under mild conditions. semanticscholar.org
Ruthenium-Catalyzed Hydroaminomethylation of Alkenes
Ruthenium-catalyzed hydroaminomethylation has emerged as a powerful tool for the synthesis of linear amines from internal olefins, a transformation of significant industrial relevance. acs.org This reaction proceeds as a domino sequence, often combining a water-gas shift reaction, olefin isomerization, hydroformylation, and subsequent reductive amination in a single pot. acs.org A key advantage of this method is its ability to convert internal alkenes, such as pent-3-ene (a structural analog of the alkene portion of this compound), into terminal amines with high regioselectivity. osti.gov
A highly effective catalytic system for this transformation employs triruthenium dodecacarbonyl [Ru₃(CO)₁₂] as the precatalyst, often in combination with a specific 2-phosphino-substituted imidazole (B134444) ligand. acs.orgnih.gov The reaction sequence is initiated by the isomerization of the internal alkene to a terminal alkene. This is followed by a ruthenium-catalyzed hydroformylation step, which adds a formyl group (CHO) and a hydrogen atom across the double bond to produce a linear aldehyde. This aldehyde then reacts with an amine present in the mixture to form an imine or enamine intermediate, which is finally reduced to the corresponding tertiary amine. acs.org
The process can also be achieved via transfer hydrogenation, using an alcohol like 2-propanol as the terminal reductant, which circumvents the need for gaseous CO and H₂. nih.gov In reactions involving 1,3-dienes, mechanistic studies using deuterium (B1214612) labeling support a pathway involving the reversible hydroruthenation of the alkene to form a nucleophilic allyl-ruthenium complex. nih.govrsc.org This intermediate then undergoes addition to an imine, followed by protonolysis to release the amine product and regenerate the active catalyst. nih.gov These ruthenium-catalyzed methods represent an economically attractive and environmentally favorable process for synthesizing linear amines from internal olefin feedstocks. acs.org
Table 1: Ruthenium-Catalyzed Hydroaminomethylation of Internal Olefins to Linear Amines This table illustrates the general applicability of the method to internal olefins, as specific data for this compound was not available in the cited sources.
| Olefin Substrate | Amine Substrate | Catalyst System | Yield of Linear Amine (%) | Reference |
|---|---|---|---|---|
| (E)-Oct-2-ene | Pyrrolidine | Ru₃(CO)₁₂ / Imidazole-phosphine ligand | 72 | acs.org |
| (E)-Dec-2-ene | Piperidine (B6355638) | Ru₃(CO)₁₂ / Imidazole-phosphine ligand | 75 | acs.org |
| Cyclooctene | Morpholine | Ru₃(CO)₁₂ / Imidazole-phosphine ligand | 68 | acs.org |
| (E)-Oct-4-ene | Dibutylamine | Ru₃(CO)₁₂ / Imidazole-phosphine ligand | 65 | acs.org |
Catalytic Domino and One-Pot Sequences
Catalytic domino reactions, where multiple bond-forming events occur sequentially in a single synthetic operation, offer a highly efficient strategy for building molecular complexity. unimi.it In the context of pentenylamine chemistry, palladium-catalyzed carboamination sequences are particularly well-documented, especially for the terminal isomer, pent-4-enylamine, to produce substituted pyrrolidines. capes.gov.brnih.gov
These reactions typically involve the coupling of an N-protected γ-aminoalkene with an aryl or vinyl bromide. researchgate.net A simplified catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. nih.gov The resulting palladium(II) intermediate reacts with the protected amine and a base (such as Cs₂CO₃) to form a palladium(aryl)(amido) complex. nih.gov This is followed by a key intramolecular syn-aminopalladation step, where the nitrogen atom adds across the alkene. The cycle concludes with a C-C bond-forming reductive elimination to yield the pyrrolidine product and regenerate the Pd(0) catalyst. nih.gov
The use of milder bases like cesium carbonate has significantly expanded the scope of this reaction, allowing for tolerance of various functional groups, including esters and ketones. capes.gov.brnih.gov However, the reactivity is highly dependent on the alkene substitution pattern. The relative reactivity decreases in the order: terminal > 1,1-disubstituted > (Z)-1,2-disubstituted > (E)-1,2-disubstituted. nih.gov This trend explains the prevalence of pent-4-enylamine in these studies, as internal alkenes like this compound are significantly less reactive substrates for this specific transformation.
Beyond this specific pathway, other domino reactions are known, such as the palladium-catalyzed aminocyclopropanation of bicyclic alkenes with 5-iodopent-4-enylamine derivatives. beilstein-journals.org Furthermore, the ruthenium-catalyzed hydroaminomethylation described previously is another prime example of a one-pot domino process applicable to internal alkenes. acs.org
Radical Cyclization Reactions Involving this compound Derivatives
Generation of Aminyl Radicals and Cyclization Pathways
Neutral aminyl radicals are important intermediates for the synthesis of nitrogen-containing heterocycles. wayne.edu They can be generated through various methods, including the photolytic or thermal decomposition of N-N or N-O bonds. Common precursors include N-chloroamines, tetrazines, and, more recently, oxime carbamates, which cleanly dissociate upon photolysis to provide aminyl radicals. nih.govacs.org Another strategy involves the homolytic substitution at sulfur in benzenesulfenamides by tributyltin radicals.
The cyclization of alkenylaminyl radicals is governed by well-established stereoelectronic principles, with a strong preference for exo cyclization pathways. For the N-pent-4-enylaminyl radical (the isomer of the title compound), the dominant pathway is a 5-exo-trig cyclization to form a thermodynamically stable five-membered pyrrolidine ring via a primary carbon radical intermediate (the pyrrolidin-2-ylmethyl radical). nih.gov The kinetics of this specific cyclization have been measured, and while the reaction proceeds, it is noted to be slower than analogous cyclizations of C-centered and O-centered radicals. nih.govacs.org There has been some debate in the literature regarding the reversibility of this 5-exo cyclization, though some experimental and computational evidence suggests the ring-opening is not competitive with subsequent trapping steps under typical reductive conditions. wayne.edu
In stark contrast, the cyclization of the N-pent-3-enylaminyl radical is far less favorable. The corresponding 5-exo-trig pathway is not possible. Instead, the radical would have to undergo either a 4-exo-trig cyclization to form a strained four-membered azetidine (B1206935) ring or a kinetically disfavored 5-endo-trig cyclization. Both of these pathways are generally much slower and less efficient than the 5-exo route available to its isomer, which explains the scarcity of literature on direct radical cyclizations of this compound itself to form five-membered rings.
Stereoselective Formation of Substituted Pyrrolidines
The stereoselective synthesis of substituted pyrrolidines is a key objective in organic synthesis due to the prevalence of this motif in natural products and pharmaceuticals. While direct radical cyclization of this compound is not a viable route to pyrrolidines, derivatives of its isomer, pent-4-enylamine, are excellent substrates for achieving this goal with high stereocontrol. capes.gov.brresearchgate.net
The palladium-catalyzed domino carboamination reaction (discussed in section 3.1.3) is a premier example of such a stereoselective transformation. nih.gov By starting with N-protected pent-4-enylamine derivatives bearing substituents at various positions, highly functionalized pyrrolidines can be generated with excellent diastereoselectivity. For instance, substrates substituted at the allylic position are converted to trans-2,3-disubstituted pyrrolidines, while those with substituents adjacent to the nitrogen lead to cis-2,5-disubstituted products. nih.gov The reaction proceeds via a syn-aminopalladation of the alkene, which establishes the stereochemistry of the final product. capes.gov.br
Table 2: Diastereoselective Synthesis of Pyrrolidines from Substituted Pent-4-enylamine Derivatives via Pd-Catalyzed Carboamination
| Amine Substrate | Aryl Bromide | Product | Diastereomeric Ratio (dr) | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-Cbz-(E)-hex-4-enylamine | Bromobenzene | trans-2-benzyl-3-methylpyrrolidine | 15:1 | 78 | nih.gov |
| N-Boc-1-phenylpent-4-enylamine | Bromobenzene | cis-1-Boc-2-benzyl-5-phenylpyrrolidine | >20:1 | 81 | nih.gov |
| N-Cbz-3-methylpent-4-enylamine | 2-Bromoanisole | trans-1-Cbz-2-(2-methoxyphenyl)methyl-4-methylpyrrolidine | >20:1 | 79 | nih.gov |
| N-Boc-pent-4-enylamine | Methyl 4-bromobenzoate | 1-Boc-2-(4-methoxycarbonylbenzyl)pyrrolidine | - | 85 | nih.gov |
Intramolecular Addition Reactions (e.g., Aza-Prins Reactions)
The aza-Prins reaction is a powerful acid-catalyzed carbon-carbon bond-forming cyclization used to synthesize nitrogen-containing heterocycles, most commonly piperidines. researchgate.netrsc.org The reaction involves the condensation of an amine with an aldehyde or ketone to form an iminium ion intermediate, which is then attacked intramolecularly by an alkene. researchgate.net
For a derivative of this compound, such as an N-tosyl-pent-3-enylamine, reaction with an aldehyde in the presence of a Lewis acid (e.g., InCl₃, FeCl₃) or Brønsted acid generates an N-acyliminium ion. rsc.orgresearchgate.net The internal double bond of the pent-3-enyl moiety can then act as the nucleophile, attacking the electrophilic iminium carbon. This intramolecular addition, which proceeds via a 5-endo-trig cyclization pathway, results in the formation of a six-membered piperidine ring with a transient carbocation intermediate. This cation is then trapped by a nucleophile present in the reaction medium (often the conjugate base of the acid or a halide from the Lewis acid catalyst) to give the final, stable piperidine product. researchgate.net
This methodology has been successfully applied to various γ,δ-unsaturated amines, yielding 2,4-disubstituted piperidines. researchgate.net The reaction of homoallyl tosylamine, for example, leads to trans-2-alkyl-4-halopiperidines as the major diastereomer. researchgate.net The development of aza-Prins cyclizations using mild Lewis acids like indium trichloride (B1173362) has broadened the scope and functional group tolerance of this transformation, making it a versatile tool for heterocyclic synthesis. rsc.org The alkynyl aza-Prins reaction, which uses an alkyne instead of an alkene, has also been extensively developed to generate functionalized piperidines and other N-heterocycles. nih.gov
Computational Chemistry and Theoretical Studies on Pent 3 Enylamine Reactivity
Mechanistic Insights through Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to model the electronic structure of molecules and predict their reactivity. For reactions involving pent-3-enylamine and its derivatives, DFT calculations have been crucial in elucidating reaction pathways, identifying key intermediates, and determining the energetics of transition states.
DFT calculations allow for the precise location and characterization of transition state (TS) structures, which represent the highest energy point along a reaction coordinate. The energy of this TS determines the activation barrier and thus the rate of the reaction.
In the context of metal-catalyzed hydroamination/cyclization of alkenylamines, a reaction class to which this compound belongs, kinetic studies and DFT calculations have explored the underlying mechanisms. For instance, in reactions catalyzed by rare-earth metal complexes, kinetic experiments have pointed towards a non-insertion mechanism that involves a six-membered ring transition state where C-N bond formation and N-H bond cleavage occur cooperatively. researchgate.net DFT analysis of related yttrium-catalyzed systems showed that the Highest Occupied Molecular Orbital (HOMO) is located on the anionic nitrogen atoms of the catalyst's cyclam ring, indicating that protonation is guided by orbital control. mdpi.comresearchgate.net
In platinum(II)-catalyzed hydroamination of 4-pentenylamines, mechanistic studies indicate that an N-H bond is broken in the turnover-limiting and irreversible step of the catalytic cycle. acs.org This was supported by a primary kinetic isotope effect (kH/kD) of approximately 2.3 to 3.3, a significant finding that helps to map the energetic landscape of the reaction. acs.org
A study on the hydrogenation of related imine systems using DFT calculations revealed the rate-determining step to be a hydride transfer, with a calculated free energy barrier of 28.7 kcal/mol. researchgate.net Such quantitative data is vital for comparing potential reaction pathways and understanding what factors control reaction feasibility.
Computational studies are instrumental in mapping the entire reaction pathway, from reactants to products, including the fleeting intermediates that are often impossible to isolate or observe experimentally.
For palladium-catalyzed carboamination reactions of N-protected pent-4-enylamines, a widely accepted mechanism begins with the oxidative addition of an aryl bromide to a Pd(0) catalyst. nih.gov This is followed by the formation of a palladium(aryl)(amido) complex. nih.govacs.org The key step is the subsequent intramolecular aminopalladation of the alkene, which can proceed through different stereochemical pathways. nih.gov
syn-Aminopalladation: In this pathway, the palladium and the nitrogen atom add to the same face of the alkene double bond. nih.gov This route is often favored and leads to a Pd-alkyl intermediate that, after C-C bond-forming reductive elimination, yields the final pyrrolidine (B122466) product. nih.govnih.gov Studies using deuterated alkenes have provided evidence for this pathway in reactions using specific palladium/phosphine (B1218219) ligand systems. nih.gov
anti-Aminopalladation: This pathway involves the addition of the palladium and nitrogen to opposite faces of the double bond. This mechanism has been proposed for reactions of pent-4-enylamine derivatives bearing N-tosyl or N-trifluoroacetyl protecting groups when coupled with aryl triflates. acs.org
Wacker-type Oxidation: In some oxidative amination reactions, an alternative pathway involves nucleophilic attack of the amine on a palladium-coordinated alkene, a process central to the Wacker reaction. nih.gov
The specific pathway can be influenced by the choice of ligand, substrate, and oxidant. nih.gov For example, in platinum-catalyzed hydroamination, a key question is whether the reaction proceeds via an "inner-sphere" pathway, where the amine coordinates directly to the metal, or an "outer-sphere" pathway, involving nucleophilic attack on the coordinated alkene without prior amine coordination. acs.org
| Intermediate | Description | Subsequent Step | Reference |
|---|---|---|---|
| LnPd(Ar)(Br) | Formed from oxidative addition of aryl bromide to a Pd(0) catalyst. | Conversion to palladium(aryl)(amido) complex. | nih.gov |
| Palladium(aryl)(amido) Complex | The active species that undergoes intramolecular cyclization. | Intramolecular aminopalladation of the alkene. | nih.govacs.org |
| Pd-Alkyl Intermediate | Formed after the alkene inserts into the Pd-N bond. | C-C bond-forming reductive elimination. | nih.govacs.orgnih.gov |
| Pd(IV) Complex | A key intermediate proposed in some aminoarylation reactions, generated by oxidative addition of an N-F source to a Pd(II)-alkyl complex. | Electrophilic aromatic substitution or C-H activation/reductive elimination. | nih.gov |
Investigation of Transition States and Energetics
Ligand Effects and Substrate-Catalyst Interactions
In catalytic systems, the ligands bound to the metal center and the specific interactions between the substrate and the catalyst play a determinative role in the reaction's outcome, including its rate, selectivity, and even the mechanistic pathway followed.
Computational studies help rationalize these effects. In the Pd-catalyzed carboamination of pent-4-enylamine derivatives, the choice of phosphine ligand was found to be critical. nih.gov While Dpe-phos provided satisfactory yields for many substrates, the more sterically hindered Nixantphos was more efficient for certain substituted starting materials. nih.gov Similarly, in asymmetric reactions, chiral ligands such as (R)-Siphos-PE are used to induce enantioselectivity. nih.gov
DFT calculations can model the catalyst-substrate complex, revealing subtle non-covalent interactions, such as hydrogen bonds or steric clashes, that dictate the geometry of the transition state. In zirconium-catalyzed desymmetrization reactions, it was observed that substrate-catalyst interactions entirely control the configuration of one stereocenter. iastate.edu In contrast, the ancillary ligand had less influence over a second stereocenter generated during the reaction. iastate.edu
The concentration of the substrate can also have a profound effect. In some yttrium-catalyzed hydroamination reactions, high substrate concentrations were found to favor a slower, less enantioselective catalytic cycle, likely due to the formation of a different, higher-coordinate active species. researchgate.netresearchgate.net
Stereoselectivity Prediction and Rationalization in Asymmetric Transformations
A major goal of computational chemistry in catalysis is to predict and explain the stereochemical outcome of asymmetric reactions. nd.edursc.org By calculating the energies of the various diastereomeric transition states, chemists can predict which stereoisomer will be formed preferentially.
For the cyclization of substituted pent-4-enylamines, excellent diastereoselectivity is often observed. nih.govacs.org For example, (E)- and (Z)-hex-4-enylamine substrates are stereospecifically converted to pyrrolidine products resulting from a suprafacial addition (where both new bonds form on the same face) of the nitrogen and the aryl group across the alkene. nih.govacs.org Computational models of the transition states can rationalize this by showing which geometric approach of the reacting partners is energetically favored.
In zirconium-catalyzed enantioselective cyclization, the choice of catalyst and reaction conditions was found to be able to switch the preferred diastereomer. iastate.edu At high substrate concentrations and low temperatures, the trans diastereomer was favored, while high temperatures and dilute conditions favored the cis isomer. iastate.edu This switch can be rationalized by computing the different transition state energies under varying conditions, providing a powerful predictive tool for reaction optimization. DFT calculations have also been used to elucidate the origins of atroposelectivity in certain catalytic transformations. lookchem.com
| Factor | Observation | Computational Rationale | Reference |
|---|---|---|---|
| Alkene Geometry (E/Z) | Reactions are often stereospecific, with the geometry of the starting alkene determining the relative stereochemistry of the product. | The transition state for suprafacial addition maintains the relative geometry of the substituents. | nih.govacs.org |
| Chiral Ligand | Use of chiral ligands like (R)-Siphos-PE or chiral thioureas induces high enantioselectivity (e.g., up to 94% ee). | The chiral environment of the catalyst creates diastereomeric transition states with significant energy differences, favoring one enantiomer. | nih.govrsc.org |
| Reaction Conditions (Temp., Conc.) | Switching from low temp/high conc. to high temp/low conc. can invert the diastereoselectivity (e.g., from trans to cis). | The relative energies of competing transition states can be temperature-dependent; concentration affects the nature of the active catalytic species. | iastate.edu |
| Protecting Group | The nature of the nitrogen protecting group (e.g., Boc vs. Tosyl) can change the mechanistic pathway (syn- vs. anti-aminopalladation). | The electronic and steric properties of the protecting group influence the geometry and stability of the key aminopalladation transition state. | acs.org |
Advanced Spectroscopic and Analytical Characterization in Pent 3 Enylamine Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of molecules containing the pent-3-enylamine framework. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing researchers to piece together the molecular puzzle.
In typical ¹H NMR spectra of this compound derivatives, the protons on the carbon-carbon double bond (alkenyl protons) resonate in the downfield region, usually between 5.0 and 6.0 ppm. mdpi.com The exact chemical shifts and the coupling constants (J-values) between these protons are diagnostic of the double bond's stereochemistry (E or Z). The protons on the carbons adjacent to the nitrogen atom also exhibit characteristic chemical shifts, which can be influenced by the nature of the substituents on the nitrogen.
¹³C NMR spectroscopy complements the proton data by providing the chemical shift of each carbon atom in the molecule. The alkenyl carbons of the pent-3-enyl moiety typically appear in the range of 120-140 ppm. acs.org The application of two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allows for the definitive assignment of all proton and carbon signals by revealing their connectivity through bonds.
Beyond static structural elucidation, NMR is also a powerful tool for studying dynamic processes. mdpi.com Variable temperature NMR studies can be employed to investigate conformational changes, such as ring-flips in cyclic derivatives or restricted rotation around single bonds. By monitoring changes in the NMR spectrum as a function of temperature, researchers can determine the energy barriers associated with these dynamic processes. In the context of this compound, this could involve studying the rate of nitrogen inversion or the dynamics of its coordination to a metal center.
Table 1: Representative NMR Data for a this compound Derivative This table presents hypothetical but representative NMR data for a generic N-substituted this compound to illustrate typical chemical shifts.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|---|
| H-1 | ~2.8 | ~42.0 | t | ~7.0 |
| H-2 | ~2.3 | ~35.0 | q | ~7.0 |
| H-3 | ~5.5 | ~125.0 | m | - |
| H-4 | ~5.4 | ~130.0 | m | - |
| H-5 | ~1.7 | ~18.0 | d | ~6.0 |
Mass Spectrometry (MS) Techniques for Mechanistic Intermediates and Product Analysis
Mass spectrometry is an essential analytical technique used to determine the molecular weight of this compound derivatives and to gain insight into their structure through fragmentation analysis. arkat-usa.orgnih.gov It is particularly valuable in the study of reaction mechanisms, where it can be used to identify transient intermediates and final products. researchgate.net
In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is often characteristic of the compound's structure. For aliphatic amines like this compound, a common fragmentation pathway is the α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgwikipedia.org This process leads to the formation of a stable, nitrogen-containing cation. libretexts.org The presence of the double bond in this compound introduces additional fragmentation pathways, such as allylic cleavage.
Softer ionization techniques, like electrospray ionization (ESI), are particularly useful for analyzing thermally fragile or non-volatile compounds, including metal complexes of this compound. researchgate.netnih.gov ESI-MS typically produces protonated molecules [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular weight of the parent compound. researchgate.netrsc.org By coupling ESI with tandem mass spectrometry (MS/MS), controlled fragmentation can be induced. nih.gov This allows for detailed structural analysis and can be used to probe the connectivity of ligands in organometallic complexes. nih.govnih.gov
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. acs.org This is crucial for confirming the identity of newly synthesized this compound derivatives and for distinguishing between compounds with the same nominal mass but different elemental formulas.
Table 2: Common Fragment Ions in the Mass Spectrum of this compound This table illustrates potential fragmentation patterns and the corresponding mass-to-charge ratios (m/z) for the parent compound.
| Ion | Formula | m/z (calculated) | Fragmentation Pathway |
|---|---|---|---|
| [M]⁺ | C₅H₁₁N⁺ | 85.09 | Molecular Ion |
| [M-CH₃]⁺ | C₄H₈N⁺ | 70.07 | Loss of a methyl radical |
| [M-C₂H₅]⁺ | C₃H₆N⁺ | 56.05 | α-cleavage |
| [C₃H₅]⁺ | C₃H₅⁺ | 41.04 | Allylic cleavage |
X-ray Crystallography for Absolute Stereochemistry and Complex Structures
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline compounds, including those derived from this compound. thieme-connect.deresearchgate.net This technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers, which is often unattainable by other analytical methods. nih.gov
For chiral derivatives of this compound, X-ray crystallography is the gold standard for determining the absolute configuration of stereocenters. nih.govmdpi.com By analyzing the diffraction pattern of a single crystal, the spatial arrangement of all atoms in the molecule can be mapped out, providing an unambiguous assignment of R or S configuration. soton.ac.uk This is particularly crucial in pharmaceutical and materials science research, where the biological activity or material properties can be highly dependent on the molecule's chirality.
Table 3: Illustrative Crystallographic Data for a Hypothetical this compound Derivative Crystal This table provides a fictional example of the kind of data generated from an X-ray crystallography experiment.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.958 |
| b (Å) | 12.530 |
| c (Å) | 14.245 |
| β (°) | 100.68 |
| Volume (ų) | 1572.3 |
| Z | 4 |
| R-factor (%) | 4.5 |
Future Research Trajectories in Pent 3 Enylamine Chemistry
Innovations in Catalytic System Design for Enhanced Reactivity and Selectivity
The evolution of synthetic methodologies for unsaturated amines, such as pent-3-enylamine, is increasingly driven by the design of sophisticated catalytic systems. Future research is sharply focused on developing catalysts that offer superior control over reactivity and selectivity, enabling the synthesis of complex molecular architectures from simple precursors. A significant area of innovation lies in palladium catalysis. For instance, the development of mild reaction conditions using a combination of a Pd(OAc)₂ precatalyst, a suitable phosphine (B1218219) ligand, and a weak base like cesium carbonate (Cs₂CO₃) has substantially broadened the scope of Pd-catalyzed carboamination reactions. nih.govacs.org These systems have demonstrated high tolerance for various functional groups and, for the first time, enabled the effective use of substrates with disubstituted alkenes. nih.gov The choice of ligand is critical; ligands such as Dpe-phos and the newly identified Xu-Phos, which bears an ortho-OiPr group, have been shown to be crucial for achieving good yields and high enantioselectivity in the synthesis of pyrrolidines from N-Boc-pent-4-enylamines. nih.govrsc.org
Beyond palladium, organometallic complexes of electropositive elements, particularly lanthanides like yttrium, are emerging as powerful catalysts for hydroamination and cyclization reactions. acs.orgmdpi.com Yttrium complexes have shown remarkable activity, with turnover frequencies exceeding 1000 h⁻¹ at room temperature for the cyclization of substrates like 2,2-diphenylpent-4-enylamine. acs.orgmdpi.com The design of the ligand scaffold around the metal center, such as using binaphtholate ligands, directly influences both catalytic activity and enantioselectivity. acs.org For example, specific lutetium-based catalysts have demonstrated the highest selectivities for a majority of substrates in hydroamination/cyclization reactions. acs.org Research is also exploring dual catalytic systems, such as combining gold and photoredox catalysis, which opens new pathways for reactions like the aminoarylation of alkenes using aryldiazonium salts. nih.gov
Innovations also include the development of unique catalytic strategies to overcome existing limitations. For example, a redox-relay protocol using catalytic benzoquinone, Co(II), and O₂ as a terminal oxidant has been implemented to avoid the inhibition of C-H amination reactions by high concentrations of benzoquinone. acs.org Ruthenium-catalyzed hydroaminomethylation, utilizing a Ru₃(CO)₁₂ catalyst with a specialized phosphinoimidazole ligand, presents a cost-effective alternative with high yields and selectivities for terminal and internal alkenes. acs.org These advancements highlight a clear trajectory towards catalysts that are not only more active and selective but also more versatile and economically viable.
Table 1: Comparison of Catalytic Systems in Reactions Involving Pentenylamine Derivatives
| Catalyst System | Substrate Example | Reaction Type | Key Features & Findings | Yield | Ref |
| Pd(OAc)₂ / Dpe-phos / Cs₂CO₃ | N-Ts-pent-4-enylamine | Carboamination | Mild conditions, improved functional group tolerance, effective for disubstituted alkenes. | 82% | nih.gov |
| Pd₂(dba)₃ / (R)-Siphos-PE / Base | N-(boc)-pent-4-enylamine | Asymmetric Carboamination | Delivers chiral pyrrolidines with high enantiomeric excess (72-94% ee). | 61-80% | nih.gov |
| Yttrium Complexes | 2,2-diphenylpent-4-enylamine | Intramolecular Hydroamination | Very efficient catalysis, full conversion at room temperature. mdpi.com High activity (>1000 h⁻¹) at 25°C. acs.org | 100% | acs.orgmdpi.com |
| Ru₃(CO)₁₂ / Phosphinoimidazole Ligand | Terminal Alkenes / Amines | Hydroaminomethylation | High yields and selectivities (n:i up to 99:1), lower cost catalyst. | up to 96% | acs.org |
| CuI | Unsaturated Amines | Intermolecular Hydroamination | Serves as a key catalyst for the hydroamination of unsaturated fatty secondary amines. | High Yield | nih.gov |
Discovery of Novel Reactivity Modes for Unsaturated Amines
Future advancements in the chemistry of this compound and related unsaturated amines are contingent on the discovery and exploration of novel reactivity modes. Traditional synthetic routes are being supplemented by innovative transition-metal-catalyzed transformations that enable the construction of complex nitrogen-containing heterocycles with high precision. acs.org One of the most significant areas of development is the Pd-catalyzed carboamination of N-protected γ-aminoalkenes. nih.govacs.org This reaction constructs a pyrrolidine (B122466) ring while simultaneously forming one C-N and one C-C bond, along with up to two stereocenters, from simple acyclic precursors. nih.gov Mechanistic studies reveal that the reaction can proceed through different pathways, such as syn-aminopalladation or anti-aminopalladation, depending on the nitrogen-protecting group and reaction conditions, which expands the stereochemical outcomes available. nih.govumich.edu
The aza-Prins reaction represents another versatile, though challenging, reactivity mode for creating substituted piperidines and pyrrolidines. wordpress.com Studies using N-tosyl-pent-3-enylamines with various aldehydes in the presence of Lewis acids like indium trichloride (B1173362) have shown that the geometry of the alkene (E- vs. Z-) and substituents on the amine backbone can direct the reaction towards different cyclic products. wordpress.com For instance, the reaction of (E)-4-methyl-N-(pent-3-enyl)benzenesulfonamide with aldehydes predominantly yields piperidine (B6355638) products, whereas the corresponding (Z)-isomer can lead to a mixture including pyrrolidines. wordpress.com This demonstrates a subtle but powerful control element for reaction design.
Furthermore, chemists are exploring oxidative amination and aminocarbonylation reactions. Wacker-type oxidative amination, catalyzed by electrophilic Pd(II) complexes, allows for the intramolecular cyclization of alkenyl tosylamides to generate unsaturated heterocycles. acs.org Similarly, Pd-catalyzed aminocarbonylation of γ-alkenyl tosylamides, followed by CO insertion and methanolysis, provides a route to β-homoproline derivatives. acs.org The development of these and other novel reactivity patterns, such as the three-component coupling of anilines, alkynes, and isonitriles to form tautomers of diimines, is crucial for expanding the synthetic utility of unsaturated amines like this compound. acs.org
Table 2: Examples of Novel Reactivity Modes for Pentenylamine and Related Unsaturated Amines
| Reactivity Mode | Substrate/Reagents | Catalyst/Conditions | Product Type | Key Outcome | Ref |
| Pd-Catalyzed Carboamination | N-protected pent-4-enylamines + Aryl Bromides | Pd(OAc)₂, Dpe-phos, Cs₂CO₃, Dioxane, 105 °C | 2-benzylpyrrolidines | High yield and tolerance of diverse functional groups. | nih.gov |
| Aza-Prins Cyclization | (E)-4-methyl-N-(pent-3-enyl)benzenesulfonamide + Octanal | InCl₃, DCM | 4-chloropiperidine | Formation of piperidine ring system with control over stereochemistry. | wordpress.com |
| Intramolecular Hydroamination | 2,2-diphenylpent-4-enylamine | Yttrium complexes | 2-methyl-4,4-diphenylpyrrolidine | Highly efficient cyclization to form substituted pyrrolidines. | acs.orgmdpi.com |
| Wacker-type Oxidative Amination | Alkenyl tosylamides | Pd(II) catalyst | Unsaturated heterocycles | Intramolecular cyclization via aminopalladation/β-hydride elimination. | acs.org |
| Selenium-induced Cyclization | 4-hydroxy-5-pentenylamines | Phenylselenyl halides | cis-3-hydroxy-2-phenylselenomethylpyrrolidines | Regio- and stereo-selective exo-cyclization. | researchgate.net |
Integration with Sustainable Chemistry Principles in Synthetic Methodologies
A paramount trajectory for future research in this compound chemistry involves the deep integration of sustainable, or "green," chemistry principles into synthetic methodologies. This paradigm shift aims to reduce the environmental impact of chemical processes by designing safer chemicals and processes, maximizing atom economy, and minimizing waste and energy consumption. A key focus is on replacing expensive and toxic heavy metal catalysts, such as palladium, with catalysts based on more abundant, less toxic, and more economical metals. acs.orgacs.org Research into iron-catalyzed hydroamination, for example, leverages an inexpensive and environmentally benign metal. acs.org Similarly, copper-catalyzed hydroamination reactions are gaining traction due to copper's low cost and versatile reactivity. nih.gov
Another critical aspect of sustainable design is the development of reusable or recyclable catalytic systems. Solid-supported catalysts, such as silica-supported titanium amide precatalysts, offer a promising avenue. acs.org These heterogeneous catalysts can be easily separated from the reaction mixture and potentially reused, simplifying purification processes and reducing waste. For example, a silica-supported Ti(NMe₂)₂/SiO₂²⁰⁰ species has demonstrated high yields and regioselectivity for the hydroamination of alkynes and can be studied for reusability. acs.org Gold-catalyzed hydroamination reactions have also shown potential for catalyst recycling while maintaining high activity and selectivity. nih.gov
Table 3: Comparison of Traditional vs. Sustainable Catalytic Approaches
| Feature | Traditional Approach | Sustainable/Future Trajectory | Example of Sustainable Approach | Ref |
| Catalyst Metal | Often relies on precious/toxic metals (e.g., Pd, Rh). nih.govacs.org | Focus on earth-abundant, less toxic metals (e.g., Fe, Cu, Y, Ti). acs.orgacs.orgnih.gov | Iron-catalyzed hydroamination using Fe(acac)₃. | acs.org |
| Catalyst Reusability | Homogeneous catalysts are often difficult to recover and reuse. acs.org | Development of heterogeneous, solid-supported catalysts for easy separation and recycling. acs.org | Silica-supported Ti(NMe₂)₂/SiO₂²⁰⁰ catalyst for hydroamination. | acs.org |
| Reagents | Use of superstoichiometric and often hazardous reagents (e.g., hydride-type reagents). acs.org | Use of catalytic amounts of reagents or benign alternatives (e.g., silanes, O₂ as terminal oxidant). acs.org | Redox-relay protocol using catalytic benzoquinone and O₂ as the terminal oxidant. | acs.org |
| Process Efficiency | Multi-step syntheses with purification at each stage. | One-pot, tandem, or cascade reactions to improve atom and step economy. | Two-step, one-pot anti-Markovnikov hydroamination via Wacker oxidation and transfer hydrogenation. | acs.org |
Q & A
Q. What are the established synthetic routes for Pent-3-enylamine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: this compound can be synthesized via reductive amination of pent-3-enal using ammonia and hydrogen gas in the presence of a transition metal catalyst (e.g., Raney nickel). Optimization involves adjusting parameters such as temperature (40–60°C), hydrogen pressure (1–3 atm), and catalyst loading (5–10 wt%). Purity is enhanced by post-reaction distillation under reduced pressure and characterization via GC-MS to confirm the absence of byproducts like secondary amines . For lab-scale synthesis, inert atmosphere techniques (argon/nitrogen) are critical to prevent oxidation of the alkene moiety .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
Methodological Answer: Confirm the structure using a combination of H NMR (e.g., δ 5.3–5.6 ppm for alkene protons, split into characteristic coupling patterns) and IR spectroscopy (N-H stretch at ~3350 cm, C=C stretch at ~1650 cm). High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H] at m/z 86.12. Cross-validate with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities in stereoelectronic effects .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer: this compound’s flammability and potential toxicity require strict adherence to PPE (gloves, goggles, lab coats) and ventilation (fume hoods). Storage should be in airtight, amber-glass containers under nitrogen to prevent degradation. Spill management involves neutralization with dilute acetic acid and absorption with inert materials (vermiculite). Emergency procedures include immediate eye rinsing (15+ minutes with saline) and medical consultation for inhalation exposure .
Advanced Research Questions
Q. How do stereochemical configurations of this compound influence its reactivity in organocatalytic applications?
Methodological Answer: The (E)- and (Z)-isomers of this compound exhibit divergent reactivity in asymmetric catalysis. Comparative studies using chiral HPLC to separate isomers, followed by kinetic analysis (e.g., monitoring enantioselective aldol reactions via C NMR), reveal that the (E)-isomer provides higher enantiomeric excess (ee >90%) due to reduced steric hindrance. Density Functional Theory (DFT) simulations further elucidate transition-state geometries .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial IC values) often arise from variations in assay conditions (pH, solvent, cell lines). Standardize protocols by replicating studies under controlled parameters (e.g., Mueller-Hinton broth for bacterial assays) and validate results with orthogonal methods (e.g., fluorescence-based viability assays vs. colony counting). Meta-analyses of literature data using tools like Bland-Altman plots can identify systemic biases .
Q. How can computational models predict the environmental fate and toxicity of this compound?
Methodological Answer: Apply Quantitative Structure-Activity Relationship (QSAR) models to estimate biodegradation half-lives and ecotoxicological endpoints (e.g., LC for aquatic organisms). Input molecular descriptors (logP, polar surface area) into software like EPI Suite or TEST. Experimental validation via OECD 301D ready biodegradability tests and Daphnia magna acute toxicity assays ensures model accuracy .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
Methodological Answer: Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC values. Assess goodness-of-fit via residual plots and Akaike Information Criterion (AIC). For small datasets, bootstrap resampling (1,000+ iterations) provides robust confidence intervals. Report significance using two-tailed t-tests with Bonferroni correction for multiple comparisons .
Q. How can researchers address the instability of this compound in aqueous solutions during pharmacokinetic studies?
Methodological Answer: Stabilize the compound using cyclodextrin inclusion complexes or lipid-based nanoemulsions. Monitor degradation kinetics via LC-MS/MS under physiological conditions (pH 7.4, 37°C). Accelerated stability testing (40°C/75% RH) over 14 days predicts shelf-life, while Arrhenius plots extrapolate long-term stability .
Ethical and Compliance Guidelines
Q. What ethical frameworks govern the use of this compound in animal studies?
Methodological Answer: Adhere to ARRIVE 2.0 guidelines for experimental design, ensuring minimization of animal use and distress. Obtain approval from institutional ethics committees (e.g., IACUC) with documented protocols (approval number, date). Report endpoints such as humane sacrifice criteria and analgesic administration schedules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
